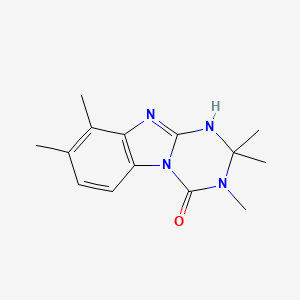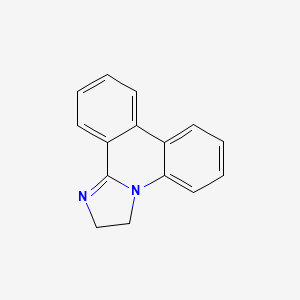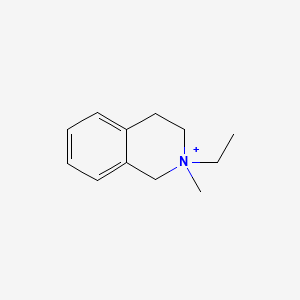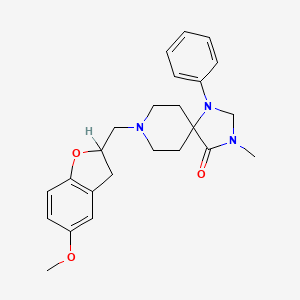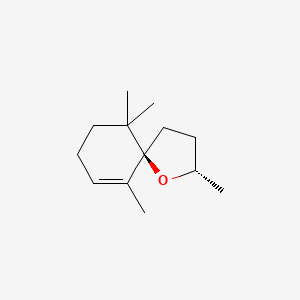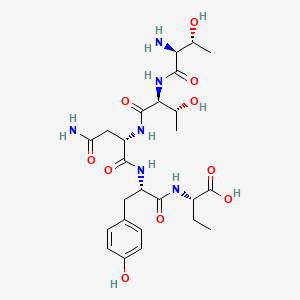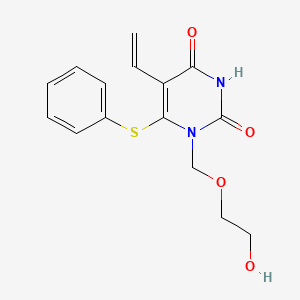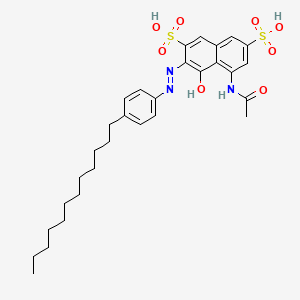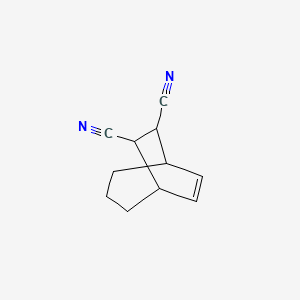
Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile is a bicyclic compound with a unique structure that includes two nitrile groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a bicyclo[3.2.2]nonane framework with a double bond and two nitrile groups at the 6 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of cycloheptadiene with maleic anhydride to form bicyclo[3.2.2]non-8-ene-6,7-dicarboxylic anhydride, which is then converted to the dicarbonitrile derivative . Another method involves the elimination of p-bromobenzenesulphonic acid from the mixed p-bromobenzenesulphonates of dimethyl 3-hydroxybicyclo[3.2.2]nona-6,8-diene-6,7-dicarboxylates .
Industrial Production Methods
Industrial production methods for bicyclo(32
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can form interactions with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. The pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.2]non-6-ene: A similar compound without the nitrile groups.
6,7-Dioxabicyclo[3.2.2]non-8-ene: A compound with oxygen atoms in place of the nitrile groups.
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring structure.
Uniqueness
Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential applications in various fields. The nitrile groups make it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6622-00-0 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile |
InChI |
InChI=1S/C11H12N2/c12-6-10-8-2-1-3-9(5-4-8)11(10)7-13/h4-5,8-11H,1-3H2 |
Clave InChI |
LYMMQARIUAOJJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC(C1)C(C2C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


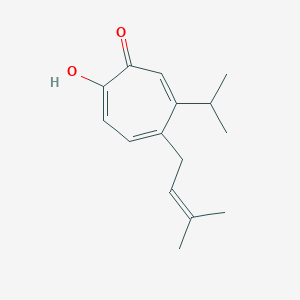
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
